molecular formula C12H7ClFNO B1421749 2-Chloro-5-(3-fluorobenzoyl)pyridine CAS No. 1187168-05-3

2-Chloro-5-(3-fluorobenzoyl)pyridine

Cat. No.: B1421749
CAS No.: 1187168-05-3
M. Wt: 235.64 g/mol
InChI Key: IYZUHCHTQCSQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-fluorobenzoyl)pyridine is a versatile heteroaromatic building block designed for advanced research and development applications. This compound integrates both pyridine and benzoyl motifs, functionalized with chloro and fluoro substituents to enhance its reactivity and provide specific points for molecular diversification. Its primary research value lies in its application as a key synthetic intermediate in medicinal chemistry, particularly in the construction of novel active pharmaceutical ingredients (APIs) and functional materials. The structure is engineered to participate in cross-coupling reactions, nucleophilic substitutions, and serve as a scaffold for constructing complex molecular architectures. Researchers utilize this compound in the exploration of new therapeutic agents, where it may act as a core structure for kinase inhibitors or other small-molecule therapeutics. The presence of halogen atoms facilitates further functionalization, making it a valuable precursor in the synthesis of compound libraries for high-throughput screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment (PPE), including gloves and protective glasses, in a well-ventilated environment.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZUHCHTQCSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243915
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-05-3
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyridine followed by Acylation

Method Overview:

  • Step 1: Synthesis of 2-chloropyridine via chlorination of pyridine.
  • Step 2: Friedel-Crafts acylation of 2-chloropyridine with 3-fluorobenzoyl chloride.

Reaction Conditions:

Step Reagents & Conditions Notes
Chlorination Chlorine gas or N-chlorosuccinimide (NCS), at 80-100°C Selective chlorination at the 2-position is achieved via controlled conditions to avoid polychlorination.
Acylation 3-fluorobenzoyl chloride, aluminum chloride catalyst, reflux in an inert solvent like dichloromethane Reaction carried out at 0-25°C to prevent side reactions.

Advantages:

  • High regioselectivity.
  • Well-established industrial process.
  • Good yields (~70-85%).

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Remarks
Chlorination + Acylation Pyridine Cl2 or NCS, 3-fluorobenzoyl chloride, AlCl3 80-100°C (chlorination), 0-25°C (acylation) 70-85 High regioselectivity, scalable
Multi-step Synthesis 3-methylpyridine H2O2, benzoyl chloride, methyl ethyl ketone peroxide, KF 70-80°C, 140°C (oxidation), 100-150°C (fluorination) 65-75 Suitable for complex derivatives
Halogen Exchange Chlorinated pyridines KF, DMSO 100-150°C 60-70 For fluorination of chlorinated intermediates

Research Findings and Industrial Insights

  • Patents such as CN105418493B and EP1626045A1 highlight the importance of mild, environmentally friendly conditions, replacing hazardous chlorinating agents with hypochlorite and hydrochloric acid, which are more cost-effective and safer for industrial production.
  • Recent advances include microwave-assisted acylation for improved yields and process efficiency.
  • Fluorination techniques employing phase transfer catalysts have been optimized for selectivity and yield, crucial for producing high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-(3-fluorobenzoyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-Chloro-5-(3-fluorobenzoyl)pyridine, highlighting differences in substituents and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Applications References
2-Chloro-5-(3-phenoxybenzoyl)pyridine 1187169-23-8 C₁₉H₁₃ClNO₂ 326.77 3-Phenoxybenzoyl Agrochemical intermediates
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine 875700-47-3 C₁₃H₇ClF₃NO 285.65 4-Trifluoromethylbenzoyl Pharmaceutical synthesis
2-Chloro-5-(3-fluorophenoxymethyl)pyridine N/A C₁₂H₉ClFNO 237.66 3-Fluorophenoxymethyl Research chemicals
2-Chloro-5-(trifluoromethyl)pyridine N/A C₆H₃ClF₃N 181.55 Trifluoromethyl Agrochemicals (neonicotinoids)
2-Chloro-5-(3-thienyl)pyridine 873948-15-3 C₉H₅ClNS 195.66 3-Thienyl Material science

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine enhances lipophilicity and metabolic stability compared to the 3-fluorobenzoyl group, making it more suitable for pesticidal applications .
Physicochemical Properties
  • Lipophilicity : The trifluoromethylbenzoyl derivative (LogP ≈ 3.2) exhibits higher lipophilicity than the 3-fluorobenzoyl analogue (LogP ≈ 2.8), impacting membrane permeability in drug delivery .
  • Solubility: The 3-fluorophenoxymethyl variant (C₁₂H₉ClFNO) has lower aqueous solubility due to its non-polar phenoxy group, whereas the trifluoromethylpyridine derivative is more soluble in organic solvents .

Biological Activity

2-Chloro-5-(3-fluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a fluorobenzoyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The chloro and fluorine substituents can enhance lipophilicity and alter electronic properties, potentially leading to increased binding affinity to target proteins.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
This compoundS. aureus20
3-Fluoro-2-hydroxypyridineS. pneumoniae18
Pyridine-3-thiazole hydrazidesE. coli15

Cytotoxicity Studies

In vitro studies on L1210 mouse leukemia cells have demonstrated that compounds within this chemical class exhibit potent inhibition of cell proliferation, with IC50 values in the nanomolar range . This suggests that this compound may have potential as an anticancer agent.

Table 2: Cytotoxicity of Pyridine Derivatives

Compound NameCell LineIC50 (nM)Reference
This compoundL1210 mouse leukemia50
Haloethyl phosphoramidate analoguesL1210 mouse leukemia30

Study on Antimicrobial Efficacy

A case study evaluated the antimicrobial efficacy of various pyridine derivatives including this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting the compound's potential as an antimicrobial agent.

Study on Anticancer Activity

Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Q & A

Basic Research: What are the optimal synthetic routes for 2-Chloro-5-(3-fluorobenzoyl)pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation of pyridine derivatives followed by Friedel-Crafts acylation. Key steps include:

  • Chlorination : Use of POCl₃ or SOCl₂ under reflux (60–80°C) for pyridine chlorination .
  • Acylation : Reaction with 3-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    Optimization Parameters :
VariableOptimal RangeImpact on Yield
Temperature0–5°C (acyl.)Prevents decomposition
SolventDCM or DMFEnhances solubility
CatalystAlCl₃ (1.2 eq.)Maximizes acylation efficiency

Advanced Research: How do electronic effects of the 3-fluorobenzoyl group influence regioselectivity in further functionalization?

Answer:
The electron-withdrawing fluorine atom directs electrophilic attacks to the meta and para positions of the benzoyl group. Computational studies (DFT) show:

  • HOMO/LUMO Distribution : Fluorine reduces electron density on the benzoyl ring, favoring nucleophilic substitution at the pyridine’s C-4 position .
  • Experimental Data : Reactions with Grignard reagents yield 85% C-4 products vs. 15% at C-6, confirmed by 19F^{19}\text{F}-NMR shifts .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^{1}\text{H}-NMR (CDCl₃) shows distinct pyridine protons (δ 8.5–9.0 ppm) and benzoyl aromatic signals (δ 7.2–7.8 ppm). 19F^{19}\text{F}-NMR (282 MHz) confirms fluorine position (δ -110 to -115 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles (pyridine-benzoyl: ~45°) and bond lengths (C-Cl: 1.73 Å) .

Advanced Research: How does steric hindrance from the 3-fluorobenzoyl group affect crystallographic packing?

Answer:
Crystal lattice analysis (SHELXL) shows:

  • Packing Motifs : The fluorine atom disrupts π-π stacking, favoring T-shaped interactions (energy: ~2.1 kcal/mol).

  • Unit Cell Parameters :

    ParameterValue
    a-axis10.2 Å
    b-axis12.5 Å
    c-axis8.7 Å
    Data from related analogs suggest reduced symmetry (monoclinic P2₁/c) due to fluorine’s steric bulk .

Basic Research: What are the primary chemical reactivity pathways for this compound?

Answer:
Key reactions include:

  • Nucleophilic Aromatic Substitution : Chlorine at C-2 reacts with amines (e.g., NH₃/EtOH, 80°C, 12h) with 70–85% yield .
  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) targets C-5 .

Advanced Research: How does the compound interact with biological targets (e.g., kinases) in mechanistic studies?

Answer:

  • Enzyme Inhibition : The fluorobenzoyl group mimics ATP’s adenine in kinase binding pockets (Kd: 0.8–2.3 µM). MD simulations show hydrogen bonding with hinge regions (e.g., EGFR-TK) .
  • Cytotoxicity Assays : IC₅₀ values vary (5–50 µM) across cancer cell lines, correlating with ROS generation (measured via DCFH-DA fluorescence) .

Advanced Research: How should researchers address contradictions in reported synthetic yields (40–85%)?

Answer:
Factors Causing Variability :

  • Impurity Profiles : Residual AlCl₃ reduces yield; purify via column chromatography (silica gel, hexane/EtOAc).
  • Moisture Sensitivity : Anhydrous conditions (water <50 ppm) improve reproducibility.
    Statistical Analysis : Use ANOVA to compare batch conditions (p<0.05 threshold) .

Advanced Research: What role does SHELX software play in resolving crystallographic ambiguities?

Answer:
SHELXL refines disorder models for fluorine atoms:

  • Twinning Analysis : Detects pseudo-merohedral twinning (R-factor <5%).
  • Electron Density Maps : Resolve overlapping peaks (contour level 1.5σ) to assign fluorine position unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3-fluorobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3-fluorobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.